

Optimizing FR-193879 concentration for in vitro experiments

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Compound of Interest

Compound Name: FR-193879

Cat. No.: B607547

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Technical Support Center: FR-193879

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of **FR-193879** in in vitro experiments targeting *Helicobacter pylori*.

Frequently Asked Questions (FAQs)

Q1: What is **FR-193879** and what is its primary mechanism of action?

FR-193879 is a novel cephem derivative antibiotic.[1][2][3] As a member of the cephem class of antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. This occurs through the acylation of transpeptidases, enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. Disruption of this process leads to cell lysis and bacterial death.

Q2: What is the primary application of **FR-193879** in in vitro research?

FR-193879 has demonstrated potent therapeutic efficacy against *Helicobacter pylori*. [1][2][3] Therefore, its primary in vitro application is in antimicrobial susceptibility testing to determine its efficacy against various strains of *H. pylori*, including those resistant to other antibiotics.

Q3: What is a typical starting concentration range for in vitro experiments with **FR-193879**?

While the specific optimal concentration can vary depending on the *H. pylori* strain and experimental conditions, a common starting point for determining the Minimum Inhibitory Concentration (MIC) of a potent antibiotic against *H. pylori* is to use a serial dilution ranging from 0.016 µg/mL to 16 µg/mL.^[4] Given that **FR-193879** is described as having "extremely potent therapeutic efficacy," it is advisable to include lower concentrations in your initial screening.^{[1][2]}

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
No inhibition of <i>H. pylori</i> growth at expected concentrations.	1. Incorrect concentration of FR-193879. 2. Degradation of FR-193879. 3. Resistant <i>H. pylori</i> strain. 4. Improper experimental conditions.	1. Verify calculations and stock solution concentration. Prepare fresh dilutions. 2. Ensure proper storage of FR-193879 stock solutions (typically at -20°C or lower). Avoid repeated freeze-thaw cycles. 3. Test a known susceptible control strain (e.g., ATCC 43504) to confirm the activity of the compound. 4. Confirm that the incubation conditions (microaerophilic atmosphere, temperature, and duration) are optimal for <i>H. pylori</i> growth.
Precipitation of FR-193879 in culture medium.	Poor solubility of the compound.	Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it into the culture medium. Ensure the final solvent concentration is not toxic to the bacteria.

Inconsistent MIC results between experiments.	1. Variability in inoculum density. 2. Slight variations in incubation conditions. 3. Edge effects in microtiter plates.	1. Standardize the bacterial inoculum to a consistent density (e.g., McFarland standard) for each experiment. 2. Ensure consistent temperature, humidity, and atmospheric conditions in the incubator. 3. Avoid using the outermost wells of microtiter plates for critical samples, or fill them with sterile medium to maintain humidity.
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Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) of FR-193879 against *H. pylori* using Agar Dilution Method

This protocol is based on standard methods for antimicrobial susceptibility testing of *H. pylori*.

[4]

Materials:

- **FR-193879** powder
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Mueller-Hinton agar supplemented with 5% aged sheep blood
- *Helicobacter pylori* strains (test strains and a susceptible control strain, e.g., ATCC 43504)
- Brucella broth or other suitable broth for inoculum preparation
- McFarland 0.5 turbidity standard
- Sterile petri dishes

- Microaerophilic gas generating system (e.g., CampyPak)
- Incubator at 37°C

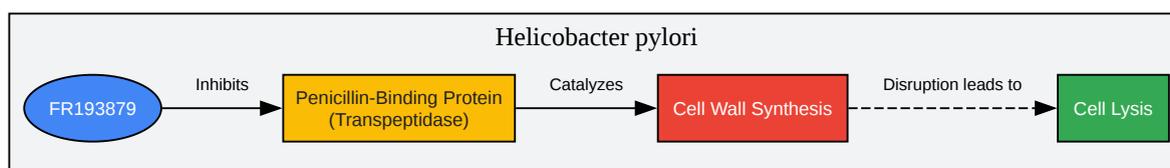
Procedure:

- Preparation of **FR-193879** Stock Solution:
 - Dissolve **FR-193879** powder in DMSO to prepare a stock solution of 1 mg/mL.
 - Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
 - Store the stock solution in small aliquots at -20°C or below.
- Preparation of Agar Plates with **FR-193879**:
 - Prepare Mueller-Hinton agar with 5% aged sheep blood according to the manufacturer's instructions and autoclave.
 - Cool the molten agar to 45-50°C in a water bath.
 - Prepare a series of two-fold dilutions of the **FR-193879** stock solution in sterile water or broth to achieve final concentrations ranging from, for example, 0.016 µg/mL to 16 µg/mL in the agar plates.
 - Add the appropriate volume of each **FR-193879** dilution to the molten agar, mix gently but thoroughly, and pour into sterile petri dishes.
 - Also prepare a control plate containing no antibiotic.
 - Allow the agar to solidify completely at room temperature.
- Preparation of *H. pylori* Inoculum:
 - Subculture the *H. pylori* strains onto fresh agar plates and incubate for 48-72 hours under microaerophilic conditions at 37°C.
 - Harvest the bacterial growth and suspend it in Brucella broth.

- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.
- Inoculation of Agar Plates:
 - Using a sterile cotton swab or a multipoint inoculator, spot-inoculate the prepared agar plates with the standardized *H. pylori* suspensions.
 - Allow the inoculum spots to dry completely before inverting the plates.
- Incubation:
 - Place the inoculated plates in a microaerophilic environment using a gas-generating system.
 - Incubate at 37°C for 72 hours.
- Determination of MIC:
 - After incubation, examine the plates for bacterial growth.
 - The MIC is defined as the lowest concentration of **FR-193879** that completely inhibits visible growth of the *H. pylori* strain.

Visualizations

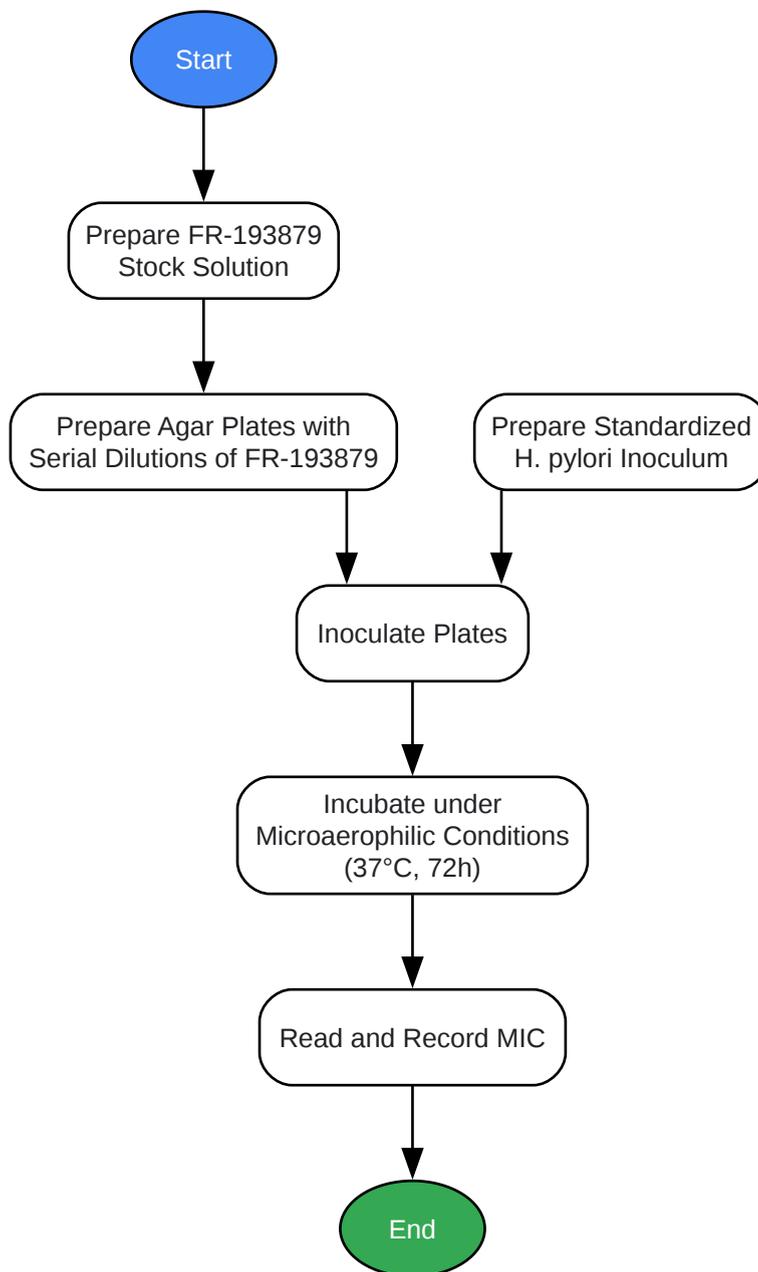
Signaling Pathway: Mechanism of Action of FR-193879



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Caption: Mechanism of action of **FR-193879** on *H. pylori*.

Experimental Workflow: MIC Determination



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Caption: Workflow for MIC determination of **FR-193879**.

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